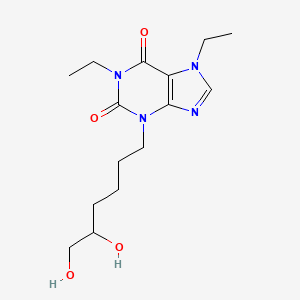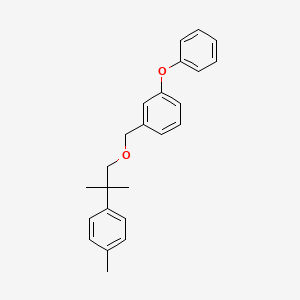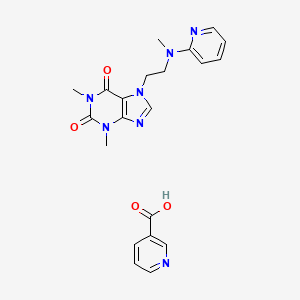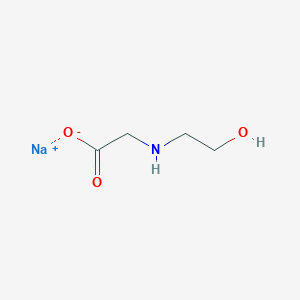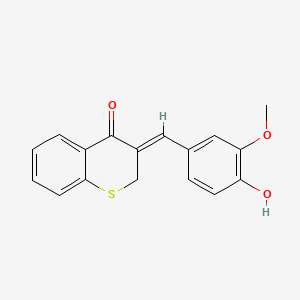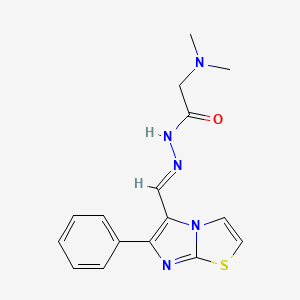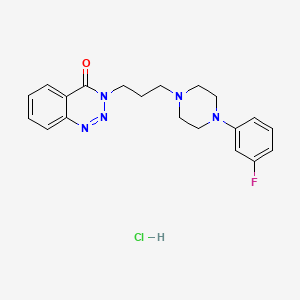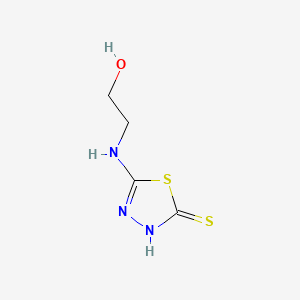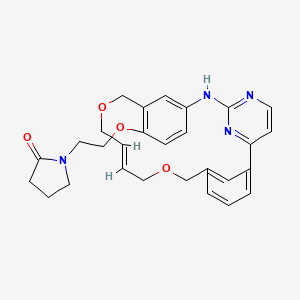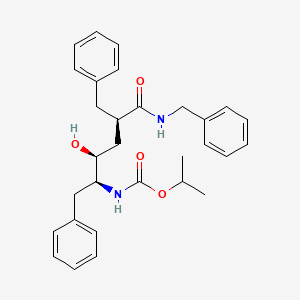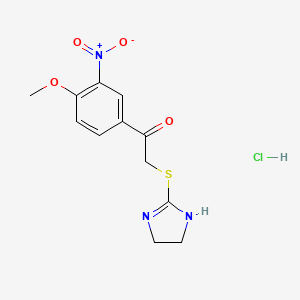
Acetophenone, 2-(2-imidazolin-2-ylthio)-4'-methoxy-3'-nitro-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride is a complex organic compound that belongs to the class of substituted acetophenones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride typically involves the condensation of 2-imidazoline with a substituted acetophenone derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated process control systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imidazoline ring can be reduced to an imidazole ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted acetophenone derivative, while substitution of the methoxy group can produce various functionalized acetophenone derivatives .
科学研究应用
Acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
相似化合物的比较
Similar Compounds
- Acetophenone, 5-bromo-2-hydroxy-2-(2-imidazolin-2-ylthio)-, monohydrochloride
- Acetophenone, 3’-chloro-4’-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
- Acetophenone, 3’-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4’-propoxy-, monohydrochloride
Uniqueness
The unique combination of functional groups in acetophenone, 2-(2-imidazolin-2-ylthio)-4’-methoxy-3’-nitro-, monohydrochloride imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
CAS 编号 |
130623-21-1 |
|---|---|
分子式 |
C12H14ClN3O4S |
分子量 |
331.78 g/mol |
IUPAC 名称 |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-methoxy-3-nitrophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H13N3O4S.ClH/c1-19-11-3-2-8(6-9(11)15(17)18)10(16)7-20-12-13-4-5-14-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H |
InChI 键 |
HHPJDZVLTSIIQE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


